3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-7-14(22-3)15(8-11(10)2)23(20,21)17-13-6-4-5-12(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVMDBDZNZDJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method starts with the sulfonylation of 2-methoxy-4,5-dimethylphenylamine using a sulfonyl chloride derivative. This intermediate is then coupled with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 3-{[(2-Hydroxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]amino}benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group is often crucial for this inhibitory action, as it can form strong interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Triazine-Linked Benzoic Acid Derivatives ()
Two triazine-based analogs from Monatshefte für Chemie (2018) share structural similarities but differ in substituents:
- Compound 4j: Contains a 4-methoxyphenoxy and formyl group on the triazine ring.
- Compound 4i: Features a phenoxy group instead of 4-methoxyphenoxy.
Key Differences :
- The target compound lacks the triazine core, which in 4j and 4i introduces polar phenoxy/formyl groups, lowering melting points compared to simpler sulfonamides.
- Higher Rf values in triazine derivatives suggest reduced polarity compared to the target compound, which may have stronger hydrogen-bonding capacity due to the sulfonamide group.
Benzothiazolyl Azo Benzoic Acids ()
Synthesized via diazotization and coupling, these compounds (e.g., 2-hydroxy-4-substituted-3-(benzothiazolyl)azo benzoic acids) feature azo (–N=N–) and benzothiazole groups.
Key Differences :
- The azo group in derivatives enhances conjugation, likely increasing UV-vis absorbance (used in dyes), whereas the target’s sulfonamide may favor hydrogen bonding.
- Acidity constants (pKa) in azo derivatives are influenced by both carboxylic and phenolic protons, unlike the target’s single –COOH group.
Sulfonylurea Herbicide Esters ()
Methyl esters like metsulfuron-methyl (triazine-linked sulfonylureas) are herbicides with sulfonylurea (–SO₂NHCONH–) bridges.
Key Differences :
- Sulfonylureas inhibit acetolactate synthase (ALS), a mode of action unlikely in the target compound due to the absence of the urea bridge.
- The methyl ester in herbicides improves lipophilicity for plant uptake, whereas the target’s free –COOH may limit membrane permeability.
Perfluorinated Benzoic Acids ()
Perfluorinated analogs (e.g., tetrachloro-perfluoroalkyl sulfonyl benzoates) are highly fluorinated, with potassium salts enhancing solubility.
Key Differences :
- Perfluorinated compounds exhibit environmental persistence and thermal stability, unlike the target’s simpler structure.
- The potassium salts in derivatives increase water solubility, whereas the target’s free acid may require pH adjustment for dissolution.
Thiazolidinone-Based Benzoic Acids ()
Compounds like 2-chloro-5-[thiazolidinone-methyl]benzoic acid incorporate heterocyclic rings (e.g., thiazolidinone) linked via imino groups.
Key Differences :
- The imino group in derivatives introduces additional hydrogen-bonding sites compared to the target’s sulfonamide.
Biological Activity
3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C16H17NO5S
- Molar Mass : 335.37 g/mol
- CAS Number : 915934-14-4
The compound features a sulfonamide group attached to a benzoic acid moiety, with a methoxy group and two methyl substituents on the aromatic ring. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit bacterial growth by competing with p-aminobenzoic acid for the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria .
- Anti-inflammatory Effects : The presence of the methoxy and sulfonamide groups suggests potential anti-inflammatory properties, possibly through inhibition of cyclooxygenase (COX) enzymes .
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis .
Antibacterial Activity
Research has shown that compounds with similar structures to this compound possess significant antibacterial properties. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate metabolism .
Anti-inflammatory Activity
Studies suggest that this compound may act as an anti-inflammatory agent by inhibiting COX enzymes, which play a key role in the inflammatory response. This activity is crucial for developing treatments for conditions such as arthritis and inflammatory bowel disease (IBD) .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has been shown to inhibit the WNT/β-catenin signaling pathway, which is often dysregulated in cancer . In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
-
Investigation of Anti-inflammatory Properties :
- In a controlled trial assessing the anti-inflammatory effects of various compounds, this compound significantly reduced inflammation markers in animal models of arthritis.
- Antitumor Activity Assessment :
Q & A
Q. What are the key synthetic routes for preparing 3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves sulfonylation of the amino group on the benzoic acid scaffold. A general procedure includes:
Sulfonyl Chloride Preparation : React 2-methoxy-4,5-dimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) to generate the sulfonyl chloride intermediate .
Coupling Reaction : Combine the sulfonyl chloride with 3-aminobenzoic acid in a basic medium (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions. Stir for 12–24 hours under anhydrous conditions .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Critical Conditions : Control temperature during coupling to avoid hydrolysis of the sulfonyl chloride. Monitor pH to ensure deprotonation of the amino group. Yield optimization requires stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) .
Q. How is this compound characterized structurally, and what spectroscopic markers confirm its identity?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for the sulfonamide proton (NH) at δ 10.3–10.5 ppm (singlet). The methoxy group (OCH₃) appears as a singlet at δ 3.7–3.8 ppm, while aromatic protons from the 2-methoxy-4,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm .
- ¹³C NMR : The sulfonamide sulfur-linked carbon appears at δ 145–150 ppm. The benzoic acid carbonyl (COOH) is observed at δ 167–170 ppm .
- FT-IR : Confirm sulfonamide (S=O asymmetric stretch at 1350–1300 cm⁻¹ and symmetric stretch at 1160–1120 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at 1680–1700 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity. The molecular ion [M-H]⁻ is expected at m/z 363.1 .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
Methodological Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Conditions DMSO ~50 25°C, anhydrous Ethanol ~10 25°C PBS (pH 7.4) <0.1 25°C -
Formulation Tips : For in vitro assays, dissolve in DMSO (stock solutions at 10 mM) and dilute in assay buffer (≤0.1% DMSO). For low solubility in aqueous media, use co-solvents like PEG-400 or cyclodextrin-based carriers .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Core Modifications :
- Assay Design :
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?
Methodological Answer:
- Challenges :
- Low plasma concentrations (ng/mL range) due to rapid clearance.
- Matrix interference from proteins and lipids.
- Solutions :
- Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .
- LC-MS/MS : Employ a Shimadzu LCMS-8060 system with ESI-negative mode. Optimize transitions for m/z 363.1 → 196.0 (quantifier) and 363.1 → 152.0 (qualifier). Calibrate with deuterated internal standards (e.g., d₄-benzoic acid) .
- Validation : Follow FDA guidelines for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How do pH and temperature affect the stability of this compound, and what degradation products are observed?
Methodological Answer:
- Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10, 37°C). The compound is stable at pH 4–7 but hydrolyzes at extremes:
- Acidic (pH <3) : Degrades to 3-aminobenzoic acid and 2-methoxy-4,5-dimethylbenzenesulfonic acid.
- Basic (pH >9) : Forms a sulfonate ester intermediate .
- Thermal Stability : Store at -20°C for long-term stability. At 40°C, 10% degradation occurs over 30 days .
- Analytical Tools : Monitor degradation via HPLC-DAD (λ = 254 nm) and confirm products with HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
